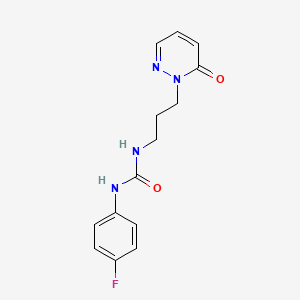
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as PF-04991532, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea' involves the reaction of 4-fluoroaniline with 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate to form the intermediate, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea.
Starting Materials
4-fluoroaniline, 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate
Reaction
Step 1: 4-fluoroaniline is reacted with 3-(6-oxopyridazin-1(6H)-yl)propyl isocyanate in a solvent such as dichloromethane or toluene at room temperature., Step 2: The reaction mixture is stirred for several hours until completion., Step 3: The resulting intermediate, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, is isolated by filtration or chromatography., Step 4: The intermediate can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
作用機序
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exerts its pharmacological effects by selectively inhibiting the activity of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE9, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea increases the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in various physiological processes.
生化学的および生理学的効果
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to have several biochemical and physiological effects, including increased levels of cGMP, reduced inflammation, and improved cognitive function. In animal models, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has also been shown to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
One of the main advantages of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its high selectivity for PDE9, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. One potential application is in the treatment of cancer, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used in combination with other chemotherapeutic agents to improve treatment outcomes. Another potential application is in the treatment of neurological disorders, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used to improve cognitive function in patients with conditions such as Alzheimer's disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its high selectivity for PDE9 and its ability to modulate intracellular signaling pathways make it a promising candidate for further research and development. However, further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to explore its potential therapeutic applications in clinical trials.
科学的研究の応用
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHQSEPPKSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

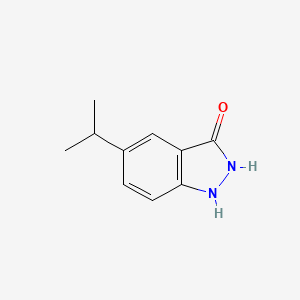
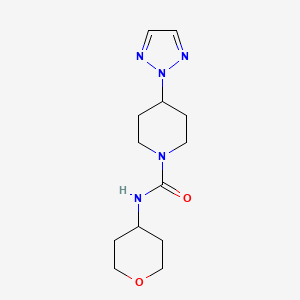
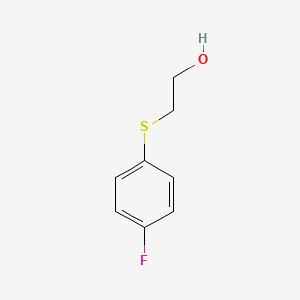
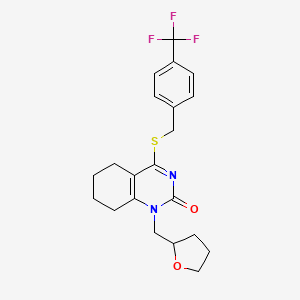
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
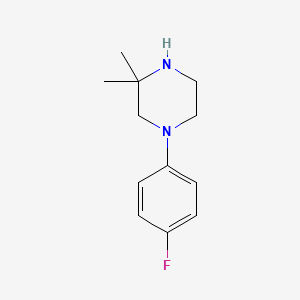
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
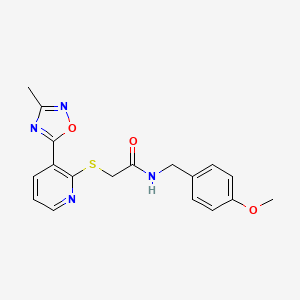
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)
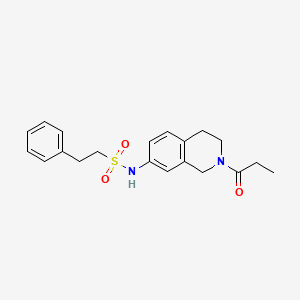
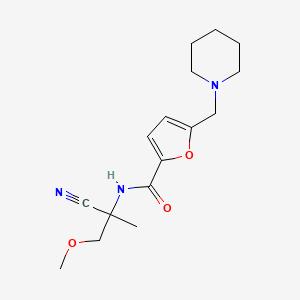
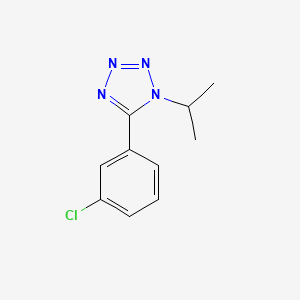
![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)